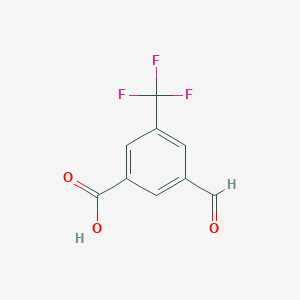

3-Formyl-5-(trifluoromethyl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-formyl-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O3/c10-9(11,12)7-2-5(4-13)1-6(3-7)8(14)15/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRQDLMMHRJEAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604001-03-8 | |

| Record name | 3-formyl-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Routes to 3 Formyl 5 Trifluoromethyl Benzoic Acid

Convergent and Divergent Synthetic Strategies

The synthesis of 3-Formyl-5-(trifluoromethyl)benzoic acid can be approached from two main retrosynthetic disconnections: introduction of the formyl group onto a pre-existing trifluoromethyl-substituted benzoic acid scaffold (formylation) or installation of the carboxyl group onto a trifluoromethyl-substituted benzaldehyde (B42025) precursor (carboxylation). Additionally, multi-step sequences from simpler aromatic precursors provide alternative routes.

Formylation Reactions on Trifluoromethyl-Substituted Benzoic Acid Precursors

The direct introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic synthesis. For the preparation of this compound, the starting material is typically 3-(trifluoromethyl)benzoic acid. Several classical and modern formylation methods can be considered.

Other named formylation reactions such as the Duff reaction , which uses hexamine, or the Reimer-Tiemann reaction , which is suitable for phenols, are generally less applicable to deactivated benzoic acids. The Gattermann-Koch reaction, which uses carbon monoxide and HCl, is also typically more effective on electron-rich aromatic compounds. chemicalbook.com

A hypothetical reaction scheme for the Vilsmeier-Haack formylation is presented below:

| Precursor | Reagents | Reaction | Product |

| 3-(Trifluoromethyl)benzoic acid | 1. DMF, POCl₃ 2. H₂O | Vilsmeier-Haack Formylation | This compound |

This table represents a conceptual pathway, and specific yields and conditions would require experimental validation.

Carboxylation Reactions on Trifluoromethyl-Substituted Benzaldehyde Precursors

An alternative convergent strategy involves the introduction of a carboxyl group onto a 3-(trifluoromethyl)benzaldehyde (B1294959) derivative. This is often achieved through the formation of an organometallic intermediate followed by quenching with carbon dioxide.

A prominent example of this approach is the Grignard reaction . Treatment of a suitable halo-substituted 3-(trifluoromethyl)benzaldehyde with magnesium would generate the corresponding Grignard reagent. Subsequent reaction with carbon dioxide (dry ice) and acidic workup would yield the desired carboxylic acid. For instance, starting from 3-bromo-5-(trifluoromethyl)benzaldehyde, the Grignard reagent can be formed and then carboxylated. A patent for the synthesis of the related 3,5-bis(trifluoromethyl)benzoic acid describes a similar Grignard carboxylation process, highlighting the industrial viability of this method. google.com

The Kolbe-Schmitt reaction , which involves the carboxylation of a phenoxide, could be a potential route if a suitable trifluoromethyl-substituted phenol (B47542) is used as a precursor, followed by oxidation of the formyl group precursor. chemicalbook.com However, this would involve a multi-step process.

Below is a representative table for a Grignard carboxylation approach:

| Precursor | Reagents | Reaction | Product |

| 3-Bromo-5-(trifluoromethyl)benzaldehyde | 1. Mg, THF 2. CO₂ (s) 3. H₃O⁺ | Grignard Carboxylation | This compound |

This table illustrates a potential synthetic route; yields are dependent on specific reaction conditions.

Multi-Step Syntheses from Simpler Aromatic Scaffolds

More extended synthetic sequences can be devised starting from readily available, simpler aromatic compounds. For instance, a plausible route could commence with a trifluoromethyl-substituted xylene derivative.

One such pathway could involve the selective oxidation of one methyl group of 5-(trifluoromethyl)-m-xylene to a carboxylic acid, followed by the oxidation of the remaining methyl group to an aldehyde. The selective oxidation can be challenging and may require protecting group strategies or carefully controlled reaction conditions. A patent describes a process for preparing 3-(trifluoromethyl)benzoic acid from m-xylene, which involves chlorination followed by fluorination and hydrolysis, indicating that multi-step syntheses from simple hydrocarbons are established in industrial practice.

Another approach could start from 1-bromo-3,5-dimethylbenzene. This could be converted to 1-bromo-3,5-bis(trifluoromethyl)benzene, which can then be selectively functionalized. A patented process details the synthesis of 3,5-bis(trifluoromethyl)benzoic acid from 3,5-bis(trifluoromethyl)bromobenzene (B1265498) via Grignard formation and carboxylation, which could be adapted. google.com

Catalytic Approaches in the Synthesis of Related Compounds

Modern catalytic methods offer powerful tools for the functionalization of aromatic rings and can be applied to the synthesis of this compound and its derivatives.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium and rhodium, provides versatile methods for the introduction of carbonyl functionalities.

Palladium-catalyzed carbonylation reactions are well-established for the conversion of aryl halides and triflates into carboxylic acids, esters, amides, and aldehydes. For example, 3-bromo-5-(trifluoromethyl)benzonitrile (B1279550) could potentially be converted to the corresponding aldehyde via a palladium-catalyzed carbonylation reaction under reductive conditions (e.g., using a silane (B1218182) as a reducing agent). The direct carbonylation of an aryl halide to an aldehyde is a known transformation and could be a viable route.

Rhodium-catalyzed hydroformylation is a powerful method for the conversion of alkenes to aldehydes. While not directly applicable to the formylation of an aromatic ring, it could be employed in a multi-step synthesis where a trifluoromethyl-substituted styrene (B11656) derivative is hydroformylated to introduce the formyl group, followed by further functional group manipulations to install the carboxylic acid.

| Catalytic Reaction Type | Catalyst/Ligand System (Example) | Substrate Type | Product Type |

| Palladium-Catalyzed Carbonylation | Pd(OAc)₂ / Xantphos | Aryl Bromide | Aryl Aldehyde/Carboxylic Acid |

| Rhodium-Catalyzed Hydroformylation | Rh(acac)(CO)₂ / Phosphine Ligand | Alkene (Styrene derivative) | Aldehyde |

Organocatalytic Methods for Aromatic Functionalization

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering metal-free alternatives for various transformations.

N-Heterocyclic Carbene (NHC)-catalyzed reactions have been developed for a range of transformations, including the formylation and carboxylation of certain substrates. While direct NHC-catalyzed formylation of a deactivated benzoic acid is not a standard transformation, NHC catalysis could be employed in other steps of a synthetic sequence. For example, NHCs are known to catalyze the trifluoromethylation of carbonyl compounds, which could be relevant in the synthesis of related structures.

Recent advancements in organocatalytic C-H functionalization may also offer future pathways for the direct and selective introduction of a formyl group onto a trifluoromethyl-substituted benzoic acid. These methods often rely on the use of specific directing groups and catalysts to achieve high regioselectivity.

| Organocatalytic Method | Catalyst Type | Potential Application |

| N-Heterocyclic Carbene (NHC) Catalysis | Thiazolium or Triazolium salts | Umpolung reactivity for aldehyde synthesis |

| C-H Functionalization | Chiral Phosphoric Acids, Amines | Direct formylation of C-H bonds |

Green Chemistry Principles in Synthetic Route Design

The growing emphasis on sustainable chemical manufacturing has led to the critical evaluation of synthetic pathways for specialty chemicals like this compound through the lens of green chemistry. The core objective is to develop routes that are not only efficient in terms of yield but also minimize environmental impact through high atom economy, the use of benign solvents, and the reduction of waste.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

A common method for the synthesis of this compound is the Vilsmeier-Haack reaction. evitachem.com This reaction typically involves the use of a phosphorus oxychloride (POCl3) and dimethylformamide (DMF) mixture to formylate an aromatic substrate, in this case, 3-(trifluoromethyl)benzoic acid.

The balanced chemical equation for the Vilsmeier-Haack formylation of 3-(trifluoromethyl)benzoic acid is as follows:

C₈H₅F₃O₂ + C₃H₇NO + POCl₃ → C₉H₅F₃O₃ + (CH₃)₂NH₂Cl + PO₂Cl

While this reaction can be efficient in terms of chemical yield, its atom economy is inherently limited due to the formation of stoichiometric byproducts. A theoretical calculation of the atom economy for this process reveals the extent of waste generation at a molecular level.

Table 1: Theoretical Atom Economy of the Vilsmeier-Haack Reaction

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) |

| 3-(Trifluoromethyl)benzoic acid | 190.12 | This compound | 218.12 |

| Dimethylformamide (DMF) | 73.09 | ||

| Phosphorus oxychloride (POCl₃) | 153.33 | ||

| Total Reactant Mass | 416.54 | Total Product Mass | 218.12 |

| Atom Economy (%) | 52.36% |

This is an interactive data table. You can sort and filter the data.

The calculated atom economy of approximately 52.36% indicates that a significant portion of the reactant mass is converted into byproducts, highlighting a key area for improvement from a green chemistry perspective. Research into catalytic formylation methods, which would inherently have a higher atom economy, is an active area of interest for the synthesis of aromatic aldehydes.

Solvent Selection and Waste Minimization Strategies

The choice of solvent is another critical factor in the environmental footprint of a chemical process. Traditional organic solvents often pose risks due to their toxicity, flammability, and contribution to volatile organic compound (VOC) emissions. In the context of the Vilsmeier-Haack reaction, chlorinated solvents such as dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are sometimes employed. These solvents are of particular environmental concern.

Efforts to develop greener synthetic routes focus on the use of more benign solvents or, ideally, the elimination of solvents altogether. Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. While the solubility of organic reactants in water can be a challenge, techniques such as phase-transfer catalysis can sometimes overcome these limitations. For the synthesis of some benzoic acid derivatives, water has been successfully employed as a solvent, significantly reducing the environmental impact of the process.

Solvent-free, or neat, reactions represent an even more sustainable approach. By conducting reactions without a solvent, waste is dramatically reduced, and the process becomes more energy-efficient as there is no solvent to heat or remove. There are reports of Vilsmeier-Haack reactions being carried out under solvent-free conditions by grinding the reactants together, which can lead to shorter reaction times and high yields. This approach is highly desirable for the synthesis of this compound.

Table 2: Comparison of Solvents for Chemical Synthesis

| Solvent | Green Chemistry Classification | Key Considerations |

| Dichloromethane | Undesirable | Volatile, suspected carcinogen, environmentally persistent. |

| 1,2-Dichloroethane | Undesirable | Toxic, flammable, and a significant environmental pollutant. |

| Water | Recommended | Non-toxic, non-flammable, readily available, and environmentally benign. |

| Solvent-free (Neat) | Ideal | Eliminates solvent waste, reduces energy consumption, can lead to faster reactions. |

This is an interactive data table. You can sort and filter the data.

In addition to solvent selection, waste minimization strategies also involve the careful management of reaction byproducts. In the Vilsmeier-Haack reaction, the phosphorus-containing byproducts must be properly neutralized and disposed of, adding to the complexity and cost of the process. The development of catalytic systems that can be recycled and reused would be a significant step forward in minimizing waste from the synthesis of this compound.

Reactivity and Transformation Studies of 3 Formyl 5 Trifluoromethyl Benzoic Acid

Reactions of the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical reactions, including nucleophilic additions, oxidations, reductions, and condensations. The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to attack by nucleophiles.

The formyl group of 3-Formyl-5-(trifluoromethyl)benzoic acid is expected to participate in nucleophilic addition reactions typical of aromatic aldehydes.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid or its esters) in the presence of a weak base. For aromatic aldehydes, this often leads to the formation of α,β-unsaturated acids. A related transformation is the Doebner reaction, a specific variation of the Knoevenagel condensation using malonic acid. rsc.org While specific studies on this compound are not detailed, analogous aromatic aldehydes readily undergo such reactions to form cinnamic acid derivatives. rsc.org

Aldol (B89426) Condensation: The aldehyde can react with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds. Subsequent dehydration can yield α,β-unsaturated carbonyl compounds. The reactivity in these base-catalyzed reactions would need to be carefully controlled to avoid side reactions involving the acidic carboxylic acid proton.

| Reaction Type | Reactant | Typical Base/Catalyst | Expected Product Type |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Diethyl malonate) | Piperidine, Pyridine | α,β-Unsaturated Ester |

| Doebner Reaction | Malonic Acid | Pyridine | α,β-Unsaturated Carboxylic Acid |

| Aldol Condensation | Ketone (e.g., Acetone) | NaOH, KOH | α,β-Unsaturated Ketone |

The oxidation state of the formyl group can be readily altered through oxidation or reduction.

Oxidation: The aldehyde moiety can be oxidized to a second carboxylic acid group, yielding 5-(trifluoromethyl)isophthalic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). evitachem.com The oxidation of benzaldehydes to their corresponding benzoic acids is a well-established transformation. nih.govnih.gov

Reduction: Selective reduction of the aldehyde group to a hydroxymethyl (alcohol) group is a common pathway, producing 3-(hydroxymethyl)-5-(trifluoromethyl)benzoic acid. This can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH4) or more powerful reagents such as lithium aluminum hydride (LiAlH4). evitachem.com Careful selection of the reducing agent is necessary to avoid the reduction of the carboxylic acid group. Sodium borohydride is generally selective for aldehydes and ketones over carboxylic acids. rsc.org

| Transformation | Reagent | Product |

| Oxidation | Potassium permanganate (KMnO4) | 5-(Trifluoromethyl)isophthalic acid |

| Reduction | Sodium borohydride (NaBH4) | 3-(Hydroxymethyl)-5-(trifluoromethyl)benzoic acid |

The aldehyde group readily undergoes condensation reactions with primary amines and hydrazine (B178648) derivatives to form imines (Schiff bases) and hydrazones, respectively.

Imine Formation: The reaction with a primary amine, typically carried out with heating in a solvent like ethanol (B145695) or acetone, results in the formation of an imine. This reaction is often reversible and may require the removal of water to drive it to completion. analis.com.my

Hydrazone Formation: Similarly, the compound reacts with hydrazines (e.g., phenylhydrazine) or hydrazides (e.g., substituted benzoic acid hydrazides) to yield the corresponding hydrazones. nih.govnih.gov These reactions are fundamental in the synthesis of various heterocyclic compounds and other complex molecules. semanticscholar.org For example, substituted benzoic acid hydrazides can be refluxed with aldehydes in acetonitrile (B52724) or ethanol to produce N'-benzylidenebenzohydrazide derivatives. nih.gov

| Reagent Type | Example Reagent | Product Type |

| Primary Amine | Aniline | Imine (Schiff Base) |

| Hydrazine | Phenylhydrazine | Phenylhydrazone |

| Hydrazide | 3-(Trifluoromethyl)benzohydrazide | Benzoyl Hydrazone |

Olefination reactions provide a powerful method for converting the carbonyl group of an aldehyde into a carbon-carbon double bond (alkene).

Wittig Reaction: This reaction involves the use of a phosphonium (B103445) ylide. However, the presence of the acidic carboxylic acid group could complicate the reaction by protonating the ylide, so a base-stable protecting group for the carboxylic acid might be necessary.

Horner-Wadsworth-Emmons (HWE) Reaction: This is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org These carbanions are generally more nucleophilic and less basic than Wittig ylides, which can be advantageous. The HWE reaction with stabilized phosphonate esters typically shows high selectivity for the formation of (E)-alkenes. organic-chemistry.org The reaction involves the deprotonation of a phosphonate ester followed by nucleophilic addition to the aldehyde. wikipedia.orgorganic-chemistry.org The resulting dialkylphosphate byproduct is water-soluble, simplifying purification. organic-chemistry.org This method is highly effective for converting aldehydes into α,β-unsaturated esters, nitriles, or ketones. researchgate.net

| Reaction | Reagent | Key Features | Expected Product |

| Horner-Wadsworth-Emmons | Stabilized Phosphonate Ester (e.g., Triethyl phosphonoacetate) + Base (e.g., NaH) | Forms (E)-alkenes with high selectivity; water-soluble byproduct. wikipedia.orgorganic-chemistry.org | α,β-Unsaturated Ester |

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is less reactive towards nucleophiles than the aldehyde but can be readily converted into a variety of derivatives, such as esters and amides.

Esterification: The carboxylic acid can be converted to an ester through several methods. The Fischer esterification involves reacting the acid with an alcohol in the presence of a strong acid catalyst. A more common laboratory method involves a two-step process: first, the carboxylic acid is converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acyl chloride is then reacted with an alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the ester.

Amidation: Similar to esterification, amides can be formed by reacting the carboxylic acid with an amine. Direct condensation of a carboxylic acid and an amine requires high temperatures to drive off water and can result in the formation of an ammonium (B1175870) carboxylate salt, which limits the reaction. mdpi.com Therefore, the more common route is through the activation of the carboxylic acid. Conversion to an acyl chloride followed by reaction with a primary or secondary amine is a highly efficient method for amide bond formation. This approach is widely used in the synthesis of active pharmaceutical ingredients. ossila.com

| Desired Derivative | Common Reagents | Intermediate |

| Ester | 1. Thionyl chloride (SOCl2) 2. Alcohol (R-OH) | Acyl chloride |

| Amide | 1. Thionyl chloride (SOCl2) 2. Amine (R-NH2) | Acyl chloride |

Anhydride (B1165640) and Acyl Halide Formation

The carboxylic acid moiety of this compound can be readily converted into more reactive derivatives such as acyl halides and anhydrides. These transformations are standard procedures in organic synthesis, activating the carboxyl group for subsequent nucleophilic acyl substitution reactions.

The formation of the corresponding acyl chloride is a common activation step. This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For instance, the reaction with thionyl chloride, often performed in an inert solvent and sometimes with a catalytic amount of dimethylformamide (DMF), proceeds efficiently to yield 3-formyl-5-(trifluoromethyl)benzoyl chloride. This acyl chloride is a highly reactive intermediate, susceptible to reaction with a wide range of nucleophiles including alcohols, amines, and carbanions, making it a key building block for esters, amides, and ketones, respectively.

Symmetrical anhydride formation can be accomplished through dehydration reactions, often using a dehydrating agent like acetic anhydride. The resulting 3-formyl-5-(trifluoromethyl)benzoic anhydride serves as another effective acylating agent, useful in various synthetic applications.

Table 1: Selected Reagents for Acyl Halide and Anhydride Formation

| Transformation | Reagent | Product |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | 3-Formyl-5-(trifluoromethyl)benzoyl chloride |

| Acyl Chloride Formation | Oxalyl chloride ((COCl)₂) | 3-Formyl-5-(trifluoromethyl)benzoyl chloride |

| Anhydride Formation | Acetic anhydride ((CH₃CO)₂O) | 3-Formyl-5-(trifluoromethyl)benzoic anhydride |

Decarboxylation and Related Transformations

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a transformation that can be challenging for aromatic carboxylic acids. It typically requires high temperatures or the presence of a catalyst, often copper-based. For this compound, the strong electron-withdrawing nature of the trifluoromethyl and formyl groups can influence the stability of the aromatic ring and the C-C bond of the carboxyl group.

While specific, high-yield decarboxylation protocols for this exact molecule are not extensively documented in mainstream literature, related transformations can be inferred from general principles. For instance, copper-catalyzed decarboxylation in the presence of a proton source could theoretically yield 3-(trifluoromethyl)benzaldehyde (B1294959). The conditions for such a reaction would need to be carefully optimized to avoid side reactions involving the sensitive aldehyde group.

Other transformations related to the carboxyl group include its reduction to a primary alcohol. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄), though chemoselectivity can be an issue, as the aldehyde group would also be reduced. Selective reduction of the carboxylic acid in the presence of an aldehyde is a significant synthetic challenge, often requiring protection-deprotection strategies or the use of specific reagents like borane (B79455) complexes that show some selectivity for carboxylic acids over other carbonyls.

Synergistic Reactivity Between Functional Groups

The presence of both an aldehyde and a carboxylic acid on the same aromatic ring allows for unique synergistic reactivity, enabling the construction of complex heterocyclic systems through intramolecular or intermolecular pathways.

Intramolecular Cyclization Reactions

The proximate positioning of the formyl and carboxyl groups, although meta to each other, can be exploited in certain intramolecular reactions, particularly after initial transformation. For example, if the carboxylic acid is first converted to an ester, and a reaction at the aldehyde introduces a nucleophilic center on the side chain, subsequent intramolecular cyclization can occur.

A more direct example involves reactions where an external reagent bridges the two functional groups. For instance, reaction with a hydrazine derivative could first form a hydrazone at the aldehyde position. The remaining -NH₂ group of the hydrazone could then, under appropriate conditions, react with the carboxylic acid (or its activated form) to form a fused heterocyclic ring system, such as a phthalazinone-type structure.

Intermolecular Cascade Reactions Involving Both Sites

This compound is an excellent substrate for intermolecular cascade reactions, where multiple bonds are formed in a single synthetic operation. These reactions often involve multicomponent strategies.

A prime example is the Ugi four-component reaction. In this reaction, this compound can provide both the aldehyde and the carboxylic acid components. Reacting it with an amine and an isocyanide leads to the formation of a complex α-acylamino amide product in a single step. This strategy is highly efficient for rapidly building molecular complexity from simple starting materials.

Table 2: Example of an Intermolecular Cascade Reaction

| Reaction Name | Components | Resulting Structure |

| Ugi Reaction | This compound, an amine (R¹-NH₂), an isocyanide (R²-NC) | α-Acylamino amide derivative |

Influence of the Trifluoromethyl Group on Reaction Kinetics and Selectivity

The trifluoromethyl (-CF₃) group is a powerful modulator of chemical reactivity due to its strong electron-withdrawing nature.

Electronic Effects on Electrophilic and Nucleophilic Aromatic Substitution

The benzene (B151609) ring of this compound is highly electron-deficient. This is due to the combined electron-withdrawing effects of the trifluoromethyl group (via a strong negative inductive effect, -I) and the formyl and carboxyl groups (via both inductive and resonance effects, -I and -M).

This severe deactivation of the aromatic ring has profound consequences for its reactivity:

Electrophilic Aromatic Substitution (EAS): The ring is extremely resistant to electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions). The powerful deactivating groups make the benzene ring a very poor nucleophile. If a reaction were forced under harsh conditions, substitution would be directed to the positions meta to all three groups, which are the C4 and C6 positions.

Nucleophilic Aromatic Substitution (NAS): Conversely, the high electron deficiency of the ring makes it susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present at a position activated by the electron-withdrawing groups. While the parent molecule does not have a leaving group, this electronic property is a key feature. The strong electron withdrawal stabilizes the intermediate Meisenheimer complex formed during an NAS reaction, thereby lowering the activation energy for the substitution. This makes related substrates, such as 3-chloro-5-(trifluoromethyl)benzaldehyde, highly reactive towards nucleophiles.

The electronic effects of the trifluoromethyl group, therefore, dictate the kinetic and selective outcomes of reactions on the aromatic core, rendering it inert to electrophiles but primed for potential nucleophilic attack under the right circumstances.

Steric Considerations in Reaction Design

The molecular architecture of this compound presents significant steric challenges that must be carefully considered in reaction design. The spatial arrangement of the bulky trifluoromethyl group and the formyl group flanking the carboxylic acid moiety on the benzene ring imposes considerable steric hindrance, influencing the approach of reagents and the stability of transition states. This section delves into the nuanced steric factors that govern the reactivity of this compound and how these considerations are pivotal in designing successful synthetic transformations.

For instance, in reactions involving the carboxylic acid group, such as esterification or amidation, the proximity of the ortho-substituents can significantly slow down the reaction rate. The attack of an alcohol or amine nucleophile on the carbonyl carbon of the carboxylic acid is sterically hindered, often necessitating more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more potent activating agents to facilitate the formation of the tetrahedral intermediate.

This phenomenon is well-documented in related polysubstituted benzoic acids. For example, studies on 2,4,6-tris(trifluoromethyl)benzoic acid have demonstrated its remarkable resistance to standard esterification conditions precisely due to the immense steric shielding of the carboxylic acid group by the two flanking trifluoromethyl groups. researchgate.net While this compound is less sterically encumbered than this extreme example, the underlying principle of steric hindrance remains a governing factor in its reactivity.

The influence of steric hindrance extends to reactions involving the formyl group as well. Nucleophilic addition to the aldehyde carbonyl can be affected by the adjacent trifluoromethyl and carboxylic acid groups. The design of synthetic routes that modify the formyl group, such as in reductive amination or Wittig reactions, must account for the hindered environment around this functional group. The choice of reagents becomes crucial; bulkier nucleophiles may exhibit lower reactivity or fail to react altogether.

The interplay of steric and electronic effects is also a key consideration. While the trifluoromethyl group is a strong electron-withdrawing group, which would typically increase the electrophilicity of the carbonyl carbons of both the formyl and carboxylic acid groups, the steric hindrance it imposes can counteract this electronic activation. Therefore, predicting the reactivity of this compound requires a balanced assessment of these competing factors.

To illustrate the impact of steric hindrance on reaction outcomes, the following table presents hypothetical data based on established chemical principles for the esterification of various substituted benzoic acids. This data is intended to provide a comparative understanding of how substituents influence reaction rates.

| Benzoic Acid Derivative | Relative Rate of Esterification (Hypothetical) | Key Steric Factors |

| Benzoic acid | 100 | No steric hindrance |

| 3-Methylbenzoic acid | 95 | Minor steric effect from one meta-substituent |

| 3,5-Dimethylbenzoic acid | 85 | Moderate steric hindrance from two meta-substituents |

| This compound | 40 | Significant steric hindrance from bulky trifluoromethyl and formyl groups |

| 2,4,6-Trimethylbenzoic acid | 5 | Severe steric hindrance from two ortho-substituents |

| 2,4,6-Tris(trifluoromethyl)benzoic acid | <1 | Extreme steric hindrance, reaction often fails under standard conditions |

Applications of 3 Formyl 5 Trifluoromethyl Benzoic Acid As a Key Synthon

Construction of Complex Organic Molecules

The presence of both formyl and carboxylic acid groups on a rigid benzene (B151609) core suggests its utility in cyclization and condensation reactions to form a variety of complex organic structures.

Synthesis of Heterocyclic Compounds (e.g., Nitrogen, Oxygen, Sulfur Heterocycles)

The aldehyde and carboxylic acid functionalities are classic precursors for a multitude of heterocyclic systems. For instance, the aldehyde could react with amines to form imines, which could then undergo intramolecular cyclization with the carboxylic acid group to form nitrogen-containing heterocycles. Similarly, reactions with dinucleophiles containing oxygen or sulfur would be expected to yield corresponding oxygen or sulfur heterocycles. However, specific, published examples of such reactions utilizing 3-Formyl-5-(trifluoromethyl)benzoic acid are not available.

Preparation of Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Ring Systems

The aromatic ring of this compound could serve as a foundational unit for the annulation of further aromatic rings. Intramolecular Friedel-Crafts-type reactions or other cyclization strategies could potentially be employed to construct polycyclic and fused ring systems. Despite the theoretical potential, the scientific literature lacks specific reports on the use of this compound for such purposes.

Building Blocks for Macrocycles and Cages

The defined geometry and reactive functional groups of this compound make it a promising candidate for the synthesis of macrocycles and molecular cages through reactions such as imine condensation with polyamines. These structures are of interest for their applications in host-guest chemistry and materials science. Regrettably, no specific research detailing the synthesis of macrocycles or cages from this particular synthon could be located.

Precursor for Functional Organic Materials

The combination of an aromatic core and reactive functional groups also suggests potential applications in materials science, particularly in the synthesis of polymers and supramolecular structures.

Monomer in Polymer Synthesis (e.g., Polyesters, Polyamides with Controlled Architectures)

The carboxylic acid group allows for its incorporation into polymers such as polyesters (via reaction with diols) and polyamides (via reaction with diamines). The aldehyde group could be further modified or utilized for cross-linking. The trifluoromethyl group could enhance the thermal stability and solubility of the resulting polymers. There is, however, a lack of published studies on the polymerization of this compound.

Supramolecular Assembly Components (e.g., Hydrogen-Bonded Frameworks)

The carboxylic acid moiety is a well-known functional group for directing the self-assembly of molecules through hydrogen bonding, leading to the formation of ordered supramolecular structures like hydrogen-bonded frameworks. While the principles of supramolecular chemistry suggest this possibility, there are no specific reports in the literature on the self-assembly behavior of this compound.

Scaffolds for Ligand Design in Catalysis and Coordination Chemistry

The potential for this compound to serve as a scaffold lies in the ability of its functional groups to be chemically modified to introduce chirality and multiple coordination sites.

Chiral Ligand Development

In the context of chiral ligand development, the formyl group could, in principle, be reacted with chiral amines or alcohols to generate chiral Schiff bases or esters, respectively. These new chiral centers, in proximity to the trifluoromethyl-substituted benzoic acid backbone, could create a unique steric and electronic environment. Such an environment is crucial for inducing enantioselectivity in asymmetric catalysis. However, specific examples of such applications involving this compound are not prominently featured in the reviewed literature.

Multidentate Ligands for Transition Metal Catalysis

Coordination Chemistry and Metal Organic Framework Mof Research

Design and Synthesis of Metal Complexes Utilizing the Carboxylic Acid and Aldehyde Moieties

There is no available scientific literature detailing the synthesis of either mononuclear or polynuclear coordination compounds involving 3-Formyl-5-(trifluoromethyl)benzoic acid. Consequently, information regarding the specific roles of its carboxylic acid and aldehyde moieties in complex formation is not documented.

No published research could be found that describes the synthesis or structural analysis of mononuclear or polynuclear metal complexes with this compound.

Due to the lack of synthesized complexes, there are no studies on the conformational behavior or chelation modes of this compound when coordinated to a metal center.

Incorporation into Metal-Organic Frameworks (MOFs)

The potential of this compound as an organic linker in the construction of MOFs has not been reported in the peer-reviewed scientific literature.

There are no documented instances of this compound being employed as a linker to synthesize novel MOF structures.

As no MOFs have been synthesized using this specific linker, there is no crystallographic data or topological analysis to report.

Consequently, no studies on the porosity or surface area of MOFs based on this compound are available.

Research on this compound in Hybrid Materials and Composites Remains Undocumented

Despite a comprehensive search of available scientific literature, there is currently no specific research detailing the use of This compound or its derivatives in the formation of hybrid materials and composites. This includes its application as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) that are subsequently incorporated into composite materials.

While the fields of coordination chemistry and materials science actively explore a wide array of functionalized benzoic acid derivatives for creating novel hybrid materials, specific studies focusing on the this compound variant are not present in the public domain. Research in this area often highlights the use of other fluorinated or functionalized benzoic acids to create materials with tailored properties. For instance, various fluorinated dicarboxylate building blocks have been successfully used to synthesize a range of fluorinated metal-organic frameworks (F-MOFs) rsc.orgresearchgate.net. Additionally, other benzoic acid derivatives, such as 3,5-di(1H-imidazol-1-yl)benzoic acid, have been employed in the creation of inorganic-organic hybrid compounds rsc.org.

The general interest in MOF-based composites is significant, with studies exploring their enhanced properties and synergistic effects for various applications rsc.org. However, the specific contribution of this compound to this class of materials has not been investigated or reported.

Therefore, it is not possible to provide detailed research findings, data tables, or specific examples related to the synthesis, characterization, or application of hybrid materials and composites containing derivatives of this compound as per the requested outline. The scientific community has yet to publish research in this specific area.

Future Directions and Emerging Research Opportunities

Integration into Flow Chemistry and Automated Synthesis Platforms

There is currently no specific research demonstrating the integration of 3-Formyl-5-(trifluoromethyl)benzoic acid into flow chemistry or automated synthesis platforms. While automated synthesis, in general, offers robust and high-yield production of various molecules, the application of these techniques to this particular compound has not been reported in the available literature.

Development of Novel Derivatization Reagents Based on the Compound

The development of novel derivatization reagents is a crucial aspect of analytical chemistry, enabling the detection and quantification of various analytes. greyhoundchrom.comfujifilm.com The bifunctional nature of this compound, possessing both an aldehyde and a carboxylic acid, makes it a theoretical candidate for creating new derivatization agents. However, there is no published research detailing its use for this purpose.

Exploration in Dynamic Covalent Chemistry (DCC) and Self-Assembly Processes

Dynamic covalent chemistry (DCC) is a powerful tool for the construction of complex molecular architectures and functional materials. nih.gov Similarly, molecular self-assembly, driven by non-covalent interactions, is key to creating ordered supramolecular structures. While structurally related compounds like benzene-1,3,5-tricarboxylic acid derivatives are known to participate in self-assembly processes, specific studies on the role of this compound in either DCC or self-assembly are not found in the current scientific literature. researchgate.net

Potential for Applications in Sensor Technologies and Molecular Recognition Systems

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-Formyl-5-(trifluoromethyl)benzoic acid?

- Methodological Answer : The synthesis typically involves formylation of a pre-functionalized benzoic acid derivative. For example, a precursor like 5-(trifluoromethyl)benzoic acid can undergo directed ortho-metalation followed by formylation using reagents such as DMF/POCl₃ (Vilsmeier-Haack reaction). Evidence from analogous compounds (e.g., 3-Chloro-5-(trifluoromethyl)benzoic acid) highlights the use of protective groups (e.g., methyl ethers) and acidic deprotection (e.g., trifluoroacetic acid) to preserve reactive sites . Alternative routes may involve cross-coupling reactions using boronic acid intermediates, as seen in trifluoromethylphenylboronic acid derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR to identify the formyl proton (δ ~9-10 ppm) and aromatic protons; ¹⁹F NMR to confirm the -CF₃ group (δ ~-60 to -65 ppm). ¹³C NMR detects carbonyl (C=O) and trifluoromethyl carbons.

- IR Spectroscopy : Stretching vibrations for -CHO (~1700 cm⁻¹) and -COOH (~2500-3000 cm⁻¹ broad).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (exact mass: ~220.04 Da) and fragmentation patterns .

- X-ray Diffraction : For crystal structure validation using SHELXL or visualization tools like Mercury .

Advanced Research Questions

Q. How can researchers address low crystallinity during X-ray structure determination of this compound?

- Methodological Answer :

- Recrystallization Optimization : Use mixed solvents (e.g., DCM/hexane) to improve crystal growth.

- Temperature Control : Slow cooling from saturated solutions enhances crystal lattice formation.

- Software Solutions : Employ dual-space algorithms in SHELXD for structure solution from poor-quality data or twinned crystals . Visualization via ORTEP-3 aids in refining thermal ellipsoids and detecting disorder .

Q. What strategies minimize decomposition of the formyl group during synthetic modifications?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the formyl group as a stable acetal or imine during harsh reactions.

- Reaction Conditions : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis.

- Low-Temperature Protocols : Conduct reactions at 0–5°C to suppress side reactions, as suggested for acid-sensitive analogs .

Q. Which density functional theory (DFT) functionals are optimal for studying electronic properties of fluorinated benzoic acids?

- Methodological Answer : Hybrid functionals like B3LYP (Becke’s three-parameter exchange) provide accurate thermochemical data for fluorinated systems, balancing exact exchange and correlation energies. Basis sets such as 6-311++G(d,p) are recommended for geometry optimization and frontier orbital analysis (e.g., HOMO-LUMO gaps). Validation against experimental IR/NMR data ensures reliability .

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functional Group Modifications : Replace the formyl group with amides or esters to assess bioactivity changes.

- Trifluoromethyl Alternatives : Synthesize analogs with -CF₂H or -OCF₃ groups to study electronic effects.

- Cross-Coupling Reactions : Use Suzuki-Miyaura couplings with boronic acids (e.g., 3-(trifluoromethyl)phenylboronic acid) to introduce aryl/heteroaryl substituents .

Q. What challenges arise in interpreting ¹⁹F NMR data for trifluoromethyl-substituted aromatics?

- Methodological Answer :

- Signal Splitting : Coupling with adjacent protons or fluorine atoms may require 2D ¹H-¹⁹F HOESY for spatial assignment.

- Solvent Effects : Use deuterated DMSO or CDCl₃ to minimize solvent-induced shifts.

- Quantitative Analysis : Integrate decoupled spectra to resolve overlapping signals, as seen in related fluorinated benzoic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.